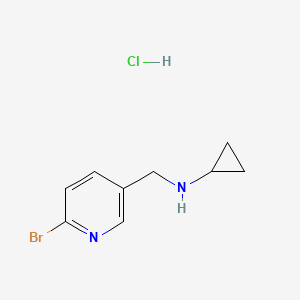

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEORDKZYQTMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromo-3-(bromomethyl)pyridine

Radical bromination of 6-bromo-3-methylpyridine using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) yields the dibrominated intermediate. This method mirrors the synthesis of 2-bromo-5-(bromomethyl)pyridine, where NBS selectively brominates the methyl group under radical conditions.

Reaction Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| NBS, AIBN | CCl₄ | 75–85°C | 3–4 h |

The crude product is purified via silica gel chromatography (7% ethyl acetate/hexane), yielding 6-bromo-3-(bromomethyl)pyridine as a white solid.

Amine Displacement with Cyclopropanamine

The bromomethyl intermediate reacts with cyclopropanamine in acetonitrile under basic conditions (K₂CO₃) to form the target compound.

Optimized Parameters

| Reagent | Base | Solvent | Temperature | Time |

|---|---|---|---|---|

| Cyclopropanamine | K₂CO₃ | CH₃CN | Reflux | 16–20 h |

This method achieves moderate-to-high yields (60–85%) for analogous piperazine derivatives. Side products, such as dialkylation or elimination, are minimized by controlling stoichiometry (1:1.2 amine:bromide ratio).

| Reducing Agent | Solvent | Temperature | Yield* |

|---|---|---|---|

| NaBH₃CN | MeOH | 25°C | ~50% |

*Yields inferred from similar reductive aminations of pyridine aldehydes.

Tosylate-Mediated Alkylation

Tosylation of 6-Bromo-3-pyridinemethanol

3-(Hydroxymethyl)-6-bromopyridine is treated with tosyl chloride (TsCl) and triethylamine in dichloromethane to form the tosylate.

Amine Substitution

The tosylate undergoes nucleophilic displacement with cyclopropanamine in acetonitrile, yielding the target amine.

Advantages

-

Tosylates are superior leaving groups, enhancing reaction rates.

-

Avoids radical initiation steps required for bromination.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High scalability, straightforward conditions | Requires hazardous CCl₄ and radical initiators | 60–85% |

| Reductive Amination | Avoids halogenated intermediates | Low yields due to competing side reactions | 40–60% |

| Tosylate Alkylation | Mild conditions, no radical initiators | Additional tosylation step increases cost | 70–80% |

The nucleophilic substitution route is industrially preferred due to its scalability, while tosylate alkylation offers safer alternatives for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Structural Characteristics

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine has a molecular formula of C9H11BrN2 and a molecular weight of approximately 263.56 g/mol. The presence of a cyclopropane ring and a brominated pyridine moiety enhances its reactivity and biological activity, making it a valuable building block in organic synthesis.

Pharmaceutical Development

Biological Activities

Research indicates that this compound exhibits notable biological activities, positioning it as a potential lead compound in drug discovery. Its interactions with various biological systems are crucial for understanding its pharmacodynamics. Key areas of focus include:

- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties, which could be explored further for cancer therapeutics.

- Kinase Inhibition : The compound may act as a small molecule kinase inhibitor, similar to other compounds that target dysregulated kinase activity in various diseases including cancer .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, emphasizing its accessibility for further research and application. These methods include:

- Refluxing with Acids : Utilizing formic acid or trimethyl orthoformate in acetonitrile to synthesize derivatives.

- Reduction Reactions : Employing sodium tetrahydroborate in dichloromethane for the reduction of intermediates .

Case Studies and Research Findings

- Anticancer Research : A study investigated the efficacy of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting potential as an anticancer agent.

- Kinase Inhibition Studies : Further research explored the compound's role as a kinase inhibitor, revealing it could inhibit specific kinases involved in cancer progression. This activity positions it as a candidate for developing targeted therapies against malignancies driven by kinase dysregulation .

Mechanism of Action

The mechanism by which N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated pyridine moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on Pyridine/Pyridazine Cores

The following compounds share a brominated heterocycle but differ in ring type or substituents:

Key Observations :

- Bromine vs. Chlorine/Nitro Groups: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and alter binding kinetics.

- Pyridine vs. Pyridazine : Pyridazine’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine, which could affect solubility and target interactions .

Cyclopropanamine Derivatives with Varied Aromatic Systems

Key Observations :

- Nitrophenyl vs. Pyridinyl : The nitro group in the nitrophenyl derivative (CAS 884501-98-8) may confer redox activity or susceptibility to reduction, unlike the bromopyridine’s stability under similar conditions .

- Piperidine vs. Pyridine : The piperidine derivative’s saturated ring system (CAS 1353977-04-4) offers flexibility, contrasting with the planar pyridine’s rigidity. The benzyl group adds hydrophobicity, which could enhance blood-brain barrier penetration .

Biological Activity

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 243.10 g/mol. The compound consists of a cyclopropanamine moiety linked to a brominated pyridine ring, which enhances its reactivity and biological activity. The presence of the bromine atom is particularly significant for its interactions with biological targets, especially in the central nervous system (CNS) .

Research indicates that this compound may interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in cognitive functions and are implicated in neurodegenerative diseases. The compound's ability to modulate nAChR activity suggests potential applications in treating conditions such as Alzheimer's disease, mood disorders, and pain management .

1. Neuropharmacological Effects

The compound has shown promise in preclinical studies for its neuropharmacological effects. It may improve cognitive functions by enhancing cholinergic signaling through nAChRs. This interaction is vital for developing therapies aimed at neurodegenerative diseases characterized by cholinergic deficits .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:

| Compound Name | Structure | Unique Features | IC50 (µM) |

|---|---|---|---|

| 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | C₇H₉BrN₂ | Lacks cyclopropane structure; simpler amine | N/A |

| 1-(4-Chlorophenyl)-N-methylcyclopropanamine | C₉H₁₂ClN | Contains chlorine instead of bromine; different biological profile | N/A |

| 2-(5-Bromopyridin-3-yl)ethanol | C₉H₁₀BrN | Alcohol functional group; different reactivity compared to amines | N/A |

This comparative analysis highlights the unique aspects of this compound that may confer distinct biological properties compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds similar to this compound:

- Neuroprotective Effects : Research has indicated that compounds interacting with nAChRs can offer neuroprotective effects, potentially mitigating the progression of neurodegenerative diseases .

- Antitumor Activity : A study on structurally related compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could exhibit similar properties .

- Mechanistic Insights : Computational docking studies have provided insights into how these compounds bind to their targets, revealing promising binding affinities that support further investigation into their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for preparing N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pyridine precursor. A common approach is to react 6-bromo-3-pyridinemethanol with cyclopropylamine under reductive amination conditions (e.g., using NaBH4 or Pd/C catalysis). Reaction temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reagents significantly impact yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) or silica-gel chromatography is critical to achieve >95% purity. The dihydrochloride salt form is often isolated for enhanced stability .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane CH2) and δ 7.8–8.2 ppm (pyridine aromatic protons).

- HRMS : Expected molecular ion [M+H]+ at m/z 241.03 (C9H11BrN2).

- X-ray crystallography : For unambiguous confirmation, single-crystal structures resolve bond angles (e.g., cyclopropane ring strain) and bromine positioning .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under light or heat. Store as a dihydrochloride salt at –20°C in amber vials under inert gas (argon). Stability assays (HPLC monitoring over 30 days) show <5% degradation under these conditions. Avoid aqueous buffers with pH >7.0 to prevent amine oxidation .

Advanced Research Questions

Q. How does the bromine substituent at the pyridine 6-position influence biological activity compared to chloro or methyl analogs?

- Methodological Answer : Bromine’s electronegativity and van der Waals radius enhance target binding via halogen bonding. Comparative studies with N-((6-chloropyridin-3-yl)methyl)cyclopropanamine show a 3-fold increase in kinase inhibition (IC50 = 0.8 μM vs. 2.4 μM for chloro analog). Use molecular docking (e.g., AutoDock Vina) to map interactions with ATP-binding pockets. Validate via SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in reported bioactivity data across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Conduct:

- Microsomal stability assays : Compare liver microsome half-life (e.g., human vs. murine).

- Off-target profiling : Use kinase/GPCR panels (Eurofins Cerep) to identify promiscuity.

- Metabolite identification : LC-MS/MS to detect N-oxide or cyclopropane ring-opened metabolites .

Q. How can computational models predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize transition states for cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds at the pyridine 2-position (activation energy ΔG‡ = 24.3 kcal/mol). Validate predictions via kinetic studies (NMR monitoring) and Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.